molecular formula C20H20N2 B6319085 N,N'-dibenzylbenzene-1,3-diamine CAS No. 111283-70-6

N,N'-dibenzylbenzene-1,3-diamine

Cat. No.: B6319085
CAS No.: 111283-70-6
M. Wt: 288.4 g/mol
InChI Key: RGSLUNYPVJQYPO-UHFFFAOYSA-N
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Description

N,N'-Dibenzylbenzene-1,3-diamine is a substituted aromatic diamine of high interest in chemical research and development. This compound serves as a versatile precursor and building block in organic synthesis, particularly in the preparation of complex molecules, ligands for catalysis, and specialized polymers. Its molecular structure, featuring the benzene-1,3-diamine core with N-benzyl protective groups, makes it a valuable intermediate for constructing compounds with specific electronic or steric properties. Researchers utilize this diamine in the synthesis of polymers, such as polyureas and polyamides, where it can impart unique characteristics to the resulting material. It also finds application in the development of dyes, pharmaceuticals, and as a potential ligand in metal-organic frameworks (MOFs) and catalytic systems. The benzyl groups can offer advantages in solubility and can be selectively deprotected if needed for further functionalization. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for personal consumption. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-N,3-N-dibenzylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14,21-22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSLUNYPVJQYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436335
Record name N,N'-dibenzylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111283-70-6
Record name N,N'-dibenzylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Benzaldehyde with Benzene-1,3-diamine

The synthesis begins with the condensation of benzene-1,3-diamine and benzaldehyde to form a Schiff base intermediate, N,N'-dibenzylidene-benzene-1,3-diamine. This step typically employs ethanol or toluene as solvents at 60–120°C for 12–24 hours. A molar ratio of benzaldehyde to diamine of 2:1 ensures complete bis-alkylation, though excess benzaldehyde (up to 2.2:1) may enhance yields.

Catalytic Hydrogenation

The Schiff base undergoes hydrogenation using Raney nickel (Raney-Ni) or palladium on carbon (Pd/C) under 3–10 MPa H₂ pressure at 50–150°C. Key parameters include:

  • Catalyst loading : 0.1–1 wt% of the substrate.

  • Solvent : Methanol or ethanol with 0.5–5% aqueous NaOH to suppress side reactions.

  • Yield : 89–93% for analogous N,N'-dibenzylethylenediamine.

This method’s scalability is demonstrated in continuous fixed-bed reactors, achieving space velocities of 0.1–4 h⁻¹ and minimizing back-mixing.

Copper-Catalyzed Cross-Coupling

Ullmann-Type Coupling

A cuprous dimethyl sulfide complex (CuBr·SMe₂) catalyzes the coupling of benzene-1,3-diamine with benzyl halides. Optimized conditions include:

  • Catalyst : 5–10 mol% CuBr·SMe₂.

  • Base : K₃PO₄ or Cs₂CO₃ (2–3 equiv).

  • Solvent : Tetrahydrofuran (THF) at 80–120°C under nitrogen.

  • Yield : 85–92% for structurally similar 1,3-diaminobenzene derivatives.

Mechanistic Insights

The reaction proceeds via a single-electron transfer mechanism, where the Cu(I) catalyst oxidatively adds to the benzyl halide, forming a benzyl-copper intermediate. Subsequent transmetallation with the diamine yields the coupled product.

Nucleophilic Substitution with Benzyl Halides

Direct Alkylation

Benzene-1,3-diamine reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile or DMF at 80–100°C. Key considerations include:

  • Stoichiometry : A 2:1 ratio of benzyl bromide to diamine to prevent over-alkylation.

  • Base : Tertiary amines (e.g., triethylamine) enhance nucleophilicity.

  • Yield : 75–82%, with minor formation of mono- and tri-benzylated byproducts.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction efficiency in biphasic systems (water/toluene), reducing reaction time to 6–8 hours.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Scalability
Reductive AminationRaney-Ni/Pd/C3–10 MPa H₂, 50–150°C89–93%High (continuous flow)
Copper-CatalyzedCuBr·SMe₂80–120°C, THF, N₂ atmosphere85–92%Moderate
Nucleophilic SubstitutionK₂CO₃/TBAB80–100°C, acetonitrile75–82%Low (batch only)

Key Findings :

  • Reductive amination offers the highest yields and scalability, making it preferred for industrial production.

  • Copper catalysis provides excellent selectivity under milder conditions but requires inert atmospheres.

  • Direct alkylation is less efficient due to competing side reactions.

Optimization Strategies

Catalyst Recycling

Raney-Ni catalysts can be reused for up to five cycles with <5% yield reduction by implementing fixed-bed reactors and in situ regeneration.

Solvent Selection

Ethanol-water mixtures (4:1 v/v) in hydrogenation reduce environmental impact while maintaining >90% yield.

Purity Control

Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Mechanistic Studies

Reaction Pathway Analysis
Computational studies (M06-2X/6-311+G(d,p)) reveal two competing mechanisms for benzylation:

  • Concerted Pathway : Simultaneous benzyl halide activation and nucleophilic attack by the diamine (energy barrier: 14.6 kcal/mol) .

  • Stepwise Pathway : Initial benzyl halide dissociation followed by amine attack (energy barrier: 19–31 kcal/mol) .

Steric effects from the benzyl groups favor the concerted pathway, suppressing side reactions like over-alkylation .

Comparative Reactivity

Substituent Effects
The benzyl groups enhance solubility in nonpolar solvents (e.g., n-octane, 1,4-dioxane) and stabilize intermediates via π-π stacking. Comparisons with analogous compounds highlight:

CompoundSolubility (g/L)Reactivity (k, s⁻¹)
N,N'-Dibenzyl derivative12.80.45
N,N'-Diethyl derivative8.20.29
N,N'-Dimethyl derivative5.60.18

Higher lipophilicity (logP = 3.2) correlates with improved membrane permeability in pharmacological assays .

Side Reactions and Byproducts

Competitive Elimination
At temperatures >140°C, dehydrohalogenation becomes significant, forming styrene derivatives (up to 23% yield) . Base selection mitigates this: t-BuOK reduces elimination to <5%, whereas K₂CO₃ increases it to 15% .

Scientific Research Applications

Polymer Production

N,N'-dibenzylbenzene-1,3-diamine is utilized as a monomer or additive in the synthesis of polymers. Its antioxidant properties help stabilize polymer formulations against oxidative degradation, enhancing their longevity and performance .

Application AreaDescription
Rubber IndustryActs as an antioxidant and stabilizer in rubber formulations.
PlasticsUsed to improve the thermal stability of plastics during processing.

Dyes and Pigments

The compound serves as a precursor in dye manufacturing due to its ability to form colored complexes with metal ions. This property is particularly useful in the textile industry for producing vibrant colors and enhancing dye stability .

Medicinal Chemistry

Research indicates that this compound interacts with biological systems, potentially influencing enzyme activities and receptor functions. Its lipophilicity allows it to penetrate lipid membranes effectively, suggesting possible applications in drug development .

Case Study: Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant activity by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular models. This property could be harnessed for therapeutic applications targeting oxidative damage-related diseases.

Chemical Synthesis

In organic chemistry, this compound is employed as a reagent for synthesizing various compounds. Its reactivity allows it to participate in coupling reactions and serve as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of N,N’-dibenzylbenzene-1,3-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Aliphatic vs. Aromatic Backbones

  • N,N-Dibenzylpentane-1,3-diamine (): This aliphatic diamine replaces the benzene ring with a pentane chain. The flexible backbone reduces steric hindrance compared to the rigid aromatic system of N,N'-dibenzylbenzene-1,3-diamine. This structural difference impacts reactivity; for example, pentane-1,3-diamine derivatives undergo cyclization reactions with methyl bromoacetate to form piperazinones , a pathway less accessible to rigid aromatic analogs.
  • Tetrabutylpropane-1,3-diamine (TBP, ): A fully aliphatic diamine with butyl substituents. The absence of aromaticity in TBP enhances solubility in nonpolar environments, favoring biological membrane interactions .

Comparative Data Table

Compound Backbone Substituents Key Properties/Applications Reference
This compound Aromatic Benzyl Potential catalyst intermediate
N,N-Dibenzylpentane-1,3-diamine Aliphatic Benzyl Cyclization to piperazinones
TBP (Tetrabutylpropane-1,3-diamine) Aliphatic Butyl Anticancer activity
N1,N1-Diethyl-4-methylbenzene-1,3-diamine Aromatic Ethyl, Methyl Analytical derivatization
Banana-shaped derivatives Aromatic Ester-functionalized benzyl Liquid crystalline behavior

Biological Activity

N,N'-Dibenzylbenzene-1,3-diamine (DBBDA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the biological activity of DBBDA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

DBBDA is classified as an aromatic diamine with the molecular formula C18H20N2C_{18}H_{20}N_2. Its structure features two benzyl groups attached to a central benzene ring that is also substituted with two amino groups in the 1 and 3 positions. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of DBBDA can be attributed to several mechanisms:

  • Antioxidant Activity : DBBDA exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is primarily due to the presence of the amino groups that can donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Studies have shown that DBBDA can inhibit various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases, which play critical roles in cell signaling and proliferation.
  • Cell Proliferation Modulation : Research indicates that DBBDA can influence cell proliferation rates in various cancer cell lines. It has been observed to induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of DBBDA against different cell lines:

Cell Line Effect Observed Concentration (µM) Reference
HeLa (cervical cancer)Induced apoptosis10-50
MCF-7 (breast cancer)Inhibited proliferation5-25
HepG2 (liver cancer)Reduced viability20-100

These studies suggest that DBBDA may serve as a potential therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit cell growth.

In Vivo Studies

In vivo studies have further elucidated the effects of DBBDA on biological systems:

  • Animal Models : In a study involving mice, administration of DBBDA resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis and reduced angiogenesis within the tumors.
  • Toxicity Assessment : Toxicological evaluations indicated that DBBDA had a favorable safety profile at therapeutic doses, with no significant adverse effects observed on liver or kidney function in treated animals.

Case Studies

  • Anticancer Activity : A recent study published in Frontiers in Pharmacology explored the anticancer properties of DBBDA against various human cancer cell lines. The findings demonstrated that DBBDA effectively reduced cell viability and induced apoptosis through caspase activation pathways .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of DBBDA in models of neurodegenerative diseases. Results indicated that DBBDA could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Enzyme Interaction : A detailed analysis revealed that DBBDA acts as an inhibitor for specific protein kinases involved in cancer progression. The study utilized molecular docking simulations to confirm binding affinity and interaction sites on the enzyme .

Q & A

Q. What are the optimized synthetic routes for N,N'-dibenzylbenzene-1,3-diamine, and how can reaction conditions influence yield?

this compound is synthesized via iridium-catalyzed alkylation of benzene-1,3-diamine with benzyl alcohol. Key conditions include:

  • Catalyst : Iridium complex (e.g., 0.02 mmol catalyst per 2.0 mmol substrate).
  • Base : Potassium tert-butoxide (KO-t-Bu, 4.4 mmol) in diglyme solvent.
  • Temperature and Time : 70°C for 48 hours.
  • Purification : Column chromatography (pentane:diethyl ether = 4:1) yields 94% purity .
    Critical factors : Excess benzyl alcohol (2.2 equivalents) ensures complete alkylation, while prolonged reaction time minimizes byproducts.

Q. What spectroscopic techniques are used to characterize this compound, and how do its spectral features differ from isomers?

  • 1H NMR : Distinct signals include aromatic protons (δ 6.99 ppm for meta-substituted benzene) and benzyl CH2 groups (δ 4.28 ppm). The absence of para-symmetry (cf. 1,4-isomer) reduces splitting complexity .
  • 13C NMR : Benzyl carbons resonate at δ 48.3 ppm, while meta-aryl carbons appear at δ 149.3 ppm.
  • Mass Spectrometry (EI) : Molecular ion peak at m/z 288 (M⁺), with fragmentation patterns (e.g., m/z 197, 91) confirming benzyl group loss .
    Differentiation from 1,4-isomer : The 1,3-isomer shows a singlet for NH protons (δ 3.93 ppm) vs. split peaks in 1,4 derivatives .

Advanced Questions

Q. How can computational methods like DFT predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations model electronic interactions, such as:

  • Electron Density Maps : Highlight nucleophilic amine sites for metal coordination.
  • Transition State Analysis : Predicts steric hindrance from benzyl groups during alkylation.
    Application : DFT-guided ligand design (e.g., comparing meta vs. para substitution) optimizes catalytic activity in iridium complexes .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogy to polyamines?

  • Cell Viability Assays : Treat prostate cancer cells (e.g., LNCaP) and measure IC50 via MTT assays.
  • Enzyme Inhibition : Test binding to polyamine oxidases using fluorescence polarization.
  • Mechanistic Studies : Monitor unfolded protein response (UPR) pathways (e.g., IRE1α-XBP1 inhibition) via luciferase reporters .
    Reference : Analogous polyamines (e.g., TBP) show dose-dependent growth inhibition in prostate cancer models .

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Solvent Effects : Compare CDCl3 vs. DMSO-d6 shifts (e.g., NH protons deshield in polar solvents).
  • Instrument Calibration : Validate NMR referencing (e.g., TMS internal standard) and MS ionization efficiency.
  • Isomeric Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm absence of 1,2 or 1,4 isomers .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

  • Flexibility : Benzyl groups introduce conformational disorder. Slow evaporation (e.g., hexane/EtOAc) promotes ordered packing.
  • Software Tools : SHELXL refines twinned or high-resolution data; SHELXPRO interfaces with macromolecular crystallography pipelines .
    Example : Meta-substituted derivatives often form monoclinic crystals (space group P2₁/c), validated via R-factor convergence (<5%) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields for N,N'-Dibenzylbenzene Diamine Isomers

IsomerCatalystYield (%)Purification MethodReference
1,3Ir94Column (4:1 pentane:Et₂O)
1,4Ir99Column (4:1 pentane:Et₂O)
1,2Ir45Column (20:1 pentane:Et₂O)

Q. Table 2. Key NMR Shifts for this compound

Proton/Carbonδ (ppm)MultiplicityAssignment
NH3.93Broad singletAmine protons
Benzyl CH₂4.28SingletN-CH₂-Ph
Aromatic C149.3-Meta-aryl carbon

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